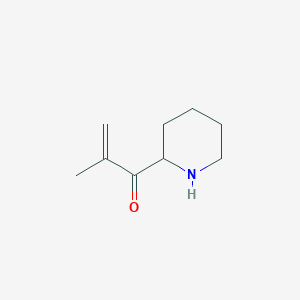

2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one

説明

2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a piperidine ring substituted at the second position and a propenone backbone with a methyl group at the β-carbon. This compound belongs to a class of α,β-unsaturated ketones, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating properties . Its structure combines the rigidity of the piperidine ring with the electrophilic reactivity of the enone system, making it a candidate for targeted drug design.

特性

分子式 |

C9H15NO |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

2-methyl-1-piperidin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-7(2)9(11)8-5-3-4-6-10-8/h8,10H,1,3-6H2,2H3 |

InChIキー |

GJXZZNOZSGTPHS-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C(=O)C1CCCCN1 |

製品の起源 |

United States |

準備方法

Claisen Condensation and Subsequent Modifications

Overview:

The Claisen condensation is a classical approach for synthesizing α,β-unsaturated carbonyl compounds, including derivatives of piperidin-4-one, which serve as precursors for the target compound.

- Step 1: Condensation of ethyl heterocycle-2-carboxylate with sodium in toluene at low temperature (around 0°C), followed by acid neutralization, yields keto-enol intermediates.

- Step 2: The intermediate undergoes cyclization or substitution with suitable reagents to introduce the piperidinyl moiety at the 2-position.

- Step 3: Alkylation or acylation of the resulting piperidinone with methyl or related alkyl groups, often via methylation using methyl iodide or dimethyl sulfate, introduces the methyl group at the 2-position.

- Mild temperatures (0°C to room temperature) for addition steps.

- Use of sodium or other strong bases (e.g., sodium hydride) for enolate formation.

- Acid work-up for neutralization.

Reactions Involving Piperidin-4-one Derivatives

Overview:

Many synthesis pathways utilize piperidin-4-one as a core, which is then selectively methylated at the 2-position to produce the target compound.

- Step 1: Methylation of piperidin-4-one using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

- Step 2: The resulting 2-methylpiperidin-4-one undergoes α,β-unsaturated ketone formation via aldol or Knoevenagel condensations with appropriate aldehydes or ketones.

- Methylation typically occurs at room temperature or slightly elevated temperatures (~40°C).

- Condensation reactions are performed under reflux with catalysts such as piperidine or pyridine.

Formation of α,β-Unsaturated Ketones via Knoevenagel Condensation

Overview:

The key step in preparing 2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one involves the Knoevenagel condensation between methylated piperidinone and suitable aldehydes, such as benzaldehyde derivatives.

- Step: Condensation of 2-methylpiperidin-4-one with aromatic aldehydes in the presence of a base (e.g., piperidine, pyridine) and a catalyst like acetic acid or ammonium acetate.

- Reaction Conditions: Reflux in ethanol or ethanol-water mixtures, typically 2–6 hours, with stirring.

Reaction Equation:

$$

\text{2-Methylpiperidin-4-one} + \text{Aromatic aldehyde} \xrightarrow[\text{Reflux}]{\text{Base}} \text{this compound}

$$

Alternative Synthetic Route: Multi-Step Approach

Overview:

A multi-step synthesis involves initial formation of a piperidinone derivative, followed by selective methylation and subsequent condensation:

- Step 1: Synthesis of piperidin-4-one via cyclization of suitable precursors (e.g., amino acids or keto acids).

- Step 2: Methylation at the 2-position using methyl iodide or dimethyl sulfate.

- Step 3: Condensation with aldehydes to form the enone system.

- Use of polar aprotic solvents like DMF or DMSO during methylation.

- Reflux conditions during condensation.

Summary of Key Reaction Parameters and Data Table

In-Depth Research Findings and Considerations

Yield Optimization:

Use of microwave-assisted synthesis has been shown to improve yields and reduce reaction times in similar heterocyclic enone syntheses.Purification Techniques:

Recrystallization from ethanol or chromatography on silica gel are standard for obtaining high purity products.Reaction Monitoring:

Spectroscopic methods such as IR, NMR, and LC-MS are essential for confirming the formation of the desired enone and methylated intermediates.Safety and Handling: Methylating agents like methyl iodide are toxic and require appropriate safety procedures.

化学反応の分析

Types of Reactions

2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

科学的研究の応用

2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Piperidine vs. Aromatic Substitutions

- Piperidine Derivatives : The piperidine ring introduces conformational flexibility and basicity, which can enhance membrane permeability and target binding. For example, 1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one () exhibits antifungal activity due to the methyl-piperidine moiety’s interaction with fungal enzymes .

- Aromatic Derivatives : Compounds like 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one () lack the piperidine ring but retain the α,β-unsaturated ketone core. These are often impurities in pharmaceuticals (e.g., Tolperisone) and may exhibit lower bioactivity due to reduced hydrogen-bonding capacity .

Heterocyclic Variations

Anticancer Activity

Chalcone derivatives with methoxy-substituted aromatic rings, such as (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (), demonstrate potent anticancer effects via p53-mediated cell cycle arrest and apoptosis. The trimethoxyphenyl group enhances DNA intercalation, while the β-methyl group stabilizes the enone conformation . In contrast, piperidine-containing analogs (e.g., ) are less studied for anticancer effects but may target different pathways due to their basicity.

Antifungal Activity

1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one () shows broad-spectrum antifungal activity, likely due to the piperidine moiety disrupting fungal membrane integrity or enzyme function. The β-methyl group may reduce metabolic degradation compared to non-methylated analogs .

Challenges and Opportunities

- Bioavailability : Piperidine derivatives may face solubility challenges due to their basicity. Structural modifications, such as introducing hydrophilic groups (e.g., methoxy in ), could improve pharmacokinetics.

- Target Selectivity : The piperidine ring’s flexibility may lead to off-target effects. Rigid analogs (e.g., thiazole in ) offer higher selectivity in catalysis but reduced versatility in drug design.

生物活性

2-Methyl-1-(piperidin-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring, which is known for its pharmacological relevance, and an enone functional group that contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Many piperidine derivatives are noted for their antibacterial and antifungal properties.

- Antitumor Activity : Some studies suggest potential anticancer effects, particularly against specific cell lines.

- Neurological Effects : The piperidine structure is associated with neuroactive properties, influencing neurotransmitter systems.

Antimicrobial Activity

A comparative analysis of piperidine derivatives shows that this compound may possess significant antimicrobial properties.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16.5 |

| This compound | Escherichia coli | 20.0 |

| This compound | Candida albicans | 25.0 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound shows promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, which could be critical in developing new antimicrobial agents.

Antitumor Activity

In vitro studies have demonstrated the potential of piperidine derivatives in inhibiting cancer cell proliferation. For instance:

Case Study: Anticancer Effects

A study evaluating the cytotoxic effects of various piperidine derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

These results suggest that the compound may interfere with cellular processes leading to apoptosis or cell cycle arrest.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The enone moiety can undergo Michael addition with nucleophiles, facilitating interactions with biomolecules such as proteins and nucleic acids.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds based on the piperidine framework. Modifications at various positions on the piperidine ring or the propene side chain can significantly affect potency and selectivity.

Key Findings:

- Substituents on the Piperidine Ring : Electron-withdrawing groups enhance antibacterial activity.

- Alkyl Chain Length : Increasing chain length may improve lipophilicity, affecting membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。